molecular formula C24H24N2O4 B11304852 N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11304852
M. Wt: 404.5 g/mol
InChI Key: JGBSATSEFTYOLQ-UHFFFAOYSA-N
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Description

“N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide” is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a pyridine ring, a furochromenone core, and a propanamide moiety. Such compounds are often studied for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furochromenone core: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the pyridine ring: This could be achieved through a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Amidation reaction: The final step might involve the reaction of the intermediate with a suitable amine to form the propanamide moiety.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the furochromenone core.

    Reduction: Reduction reactions could target the carbonyl group in the furochromenone core.

    Substitution: The pyridine ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological activity: Compounds with similar structures are often studied for their potential antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug development: The compound could be investigated for its potential as a lead compound in drug discovery programs.

Industry

    Material science: The unique structural features of the compound may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
  • N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butanamide

Uniqueness

The uniqueness of “N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide” lies in its specific structural features, such as the combination of the pyridine ring and the furochromenone core, which may impart unique biological or chemical properties.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C24H24N2O4/c1-13-16(4)29-22-15(3)23-20(10-19(13)22)14(2)18(24(28)30-23)7-8-21(27)26-12-17-6-5-9-25-11-17/h5-6,9-11H,7-8,12H2,1-4H3,(H,26,27)

InChI Key

JGBSATSEFTYOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CN=CC=C4)C)C)C

Origin of Product

United States

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